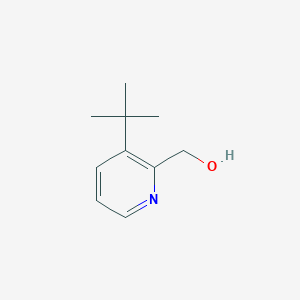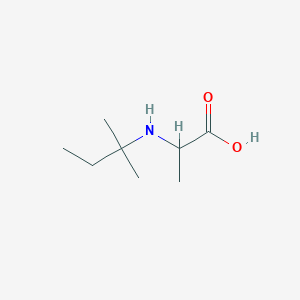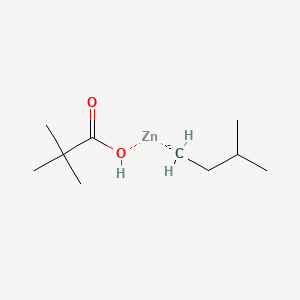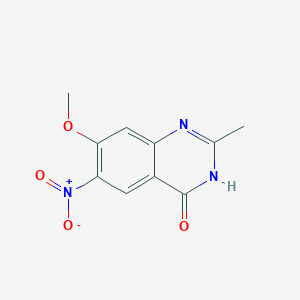
7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique substituents, may exhibit distinct chemical and biological behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Nitration: Introduction of the nitro group at the 6th position of the quinazolinone ring.
Methylation: Addition of a methyl group at the 2nd position.
Methoxylation: Introduction of a methoxy group at the 7th position.
Common reagents used in these reactions include nitric acid for nitration, methyl iodide for methylation, and sodium methoxide for methoxylation. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Quinazolinone oxides.
Reduction: Aminoquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
- **Bi
Chemistry: As a building block for synthesizing more complex molecules.
Eigenschaften
Molekularformel |
C10H9N3O4 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O4/c1-5-11-7-4-9(17-2)8(13(15)16)3-6(7)10(14)12-5/h3-4H,1-2H3,(H,11,12,14) |
InChI-Schlüssel |
XEEZGVTWDKTBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)


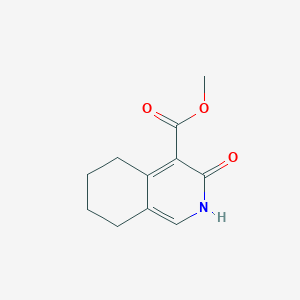
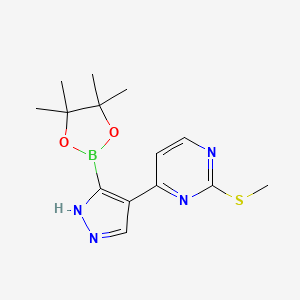
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
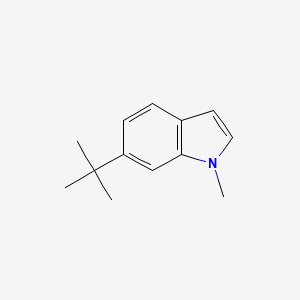
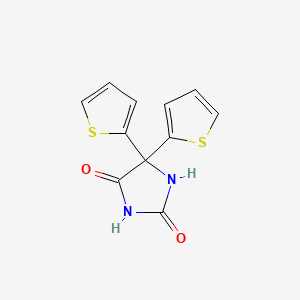

![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
